molecular formula C11H12BrClO3 B13677715 Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate

Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B13677715
M. Wt: 307.57 g/mol
InChI Key: COCIZDRYTMOFKI-UHFFFAOYSA-N
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Description

Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine and chlorine atom attached to a benzene ring, along with a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate typically involves a multi-step process. One common method is the esterification of 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-(3-Bromo-4-chlorophenyl)-3-oxopropanoate.

    Reduction: Formation of 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms on the benzene ring can influence its reactivity and binding affinity to biological targets. The hydroxypropanoate ester group may also play a role in its biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Ethyl 3-(3-Bromo-4-chlorophenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:

    Ethyl 3-(4-Bromophenyl)-3-hydroxypropanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Ethyl 3-(3-Chlorophenyl)-3-hydroxypropanoate: Lacks the bromine atom, which may influence its chemical properties and applications.

    Ethyl 3-(3-Bromo-4-fluorophenyl)-3-hydroxypropanoate:

The uniqueness of this compound lies in the combination of bromine and chlorine atoms on the benzene ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H12BrClO3

Molecular Weight

307.57 g/mol

IUPAC Name

ethyl 3-(3-bromo-4-chlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5,10,14H,2,6H2,1H3

InChI Key

COCIZDRYTMOFKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Br)O

Origin of Product

United States

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